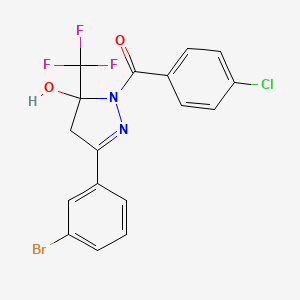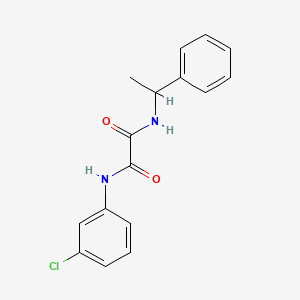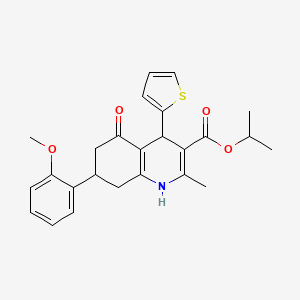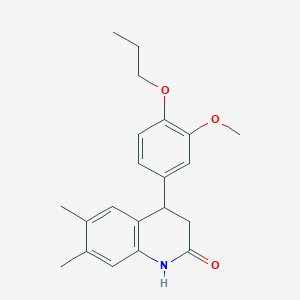
4-(3-methoxy-4-propoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone
Vue d'ensemble
Description
4-(3-methoxy-4-propoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone is a chemical compound that has been studied for its potential use in scientific research. It is also known by the name PD168393. This compound belongs to the quinazoline family and has been found to have several interesting properties that make it a useful tool in various scientific investigations.
Mécanisme D'action
The mechanism of action of 4-(3-methoxy-4-propoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone involves the inhibition of the tyrosine kinase activity of EGFR. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on EGFR, this compound has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. The compound has also been found to have anti-inflammatory effects, which makes it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(3-methoxy-4-propoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone in lab experiments is its specificity for EGFR. This makes it a useful tool for studying the role of EGFR in various cellular processes. However, one limitation of using this compound is its potential toxicity, as it has been found to induce apoptosis in normal cells as well as cancer cells.
Orientations Futures
There are several future directions for the study of 4-(3-methoxy-4-propoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone. One area of research is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Another area of research is the study of the compound's anti-inflammatory effects and its potential use in the treatment of inflammatory diseases. Additionally, the compound's potential use in combination with other cancer therapies is an area of ongoing research.
Applications De Recherche Scientifique
4-(3-methoxy-4-propoxyphenyl)-6,7-dimethyl-3,4-dihydro-2(1H)-quinolinone has been studied for its potential use in various scientific investigations. It has been found to have inhibitory effects on the epidermal growth factor receptor (EGFR), which is a protein that plays a key role in the regulation of cell growth and division. This makes it a useful tool in cancer research, as EGFR is often overexpressed in cancer cells.
Propriétés
IUPAC Name |
4-(3-methoxy-4-propoxyphenyl)-6,7-dimethyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-5-8-25-19-7-6-15(11-20(19)24-4)16-12-21(23)22-18-10-14(3)13(2)9-17(16)18/h6-7,9-11,16H,5,8,12H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUDNJGSZBXILE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2CC(=O)NC3=C2C=C(C(=C3)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



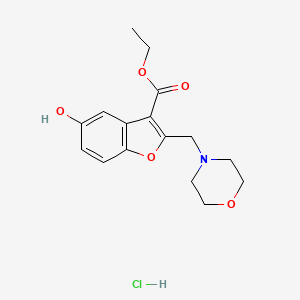
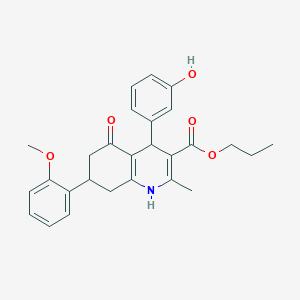
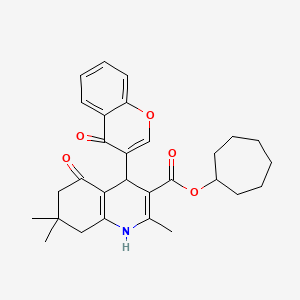
![N-(2-ethylhexyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B3983309.png)
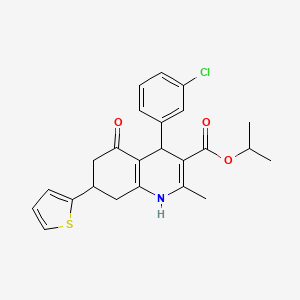

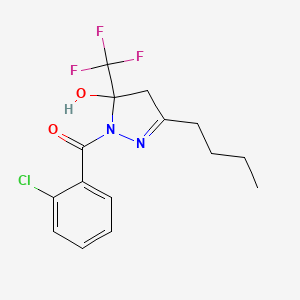

![2-(4-methylphenyl)-5-(2-thienyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B3983331.png)
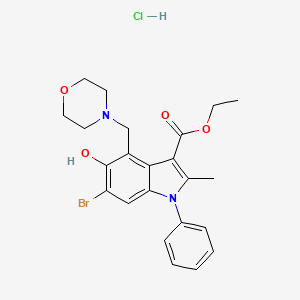
![3,4-dimethoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide](/img/structure/B3983338.png)
